molecular formula C9H17N3O B2723298 N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide CAS No. 1567652-22-5

N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide

Cat. No.: B2723298
CAS No.: 1567652-22-5
M. Wt: 183.255
InChI Key: ZOFSIPKUKFCEOT-UHFFFAOYSA-N
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Description

N’-hydroxy-8-methyl-8-azabicyclo[321]octane-3-carboximidamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the 8-azabicyclo[3.2.1]octane core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Formation of the Carboximidamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboximidamide group. This can be done using reagents like hydroxylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or nickel and solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N’-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: This compound shares the bicyclic core but lacks the hydroxy and carboximidamide groups.

    N-Methyl-8-azabicyclo[3.2.1]octane: Similar structure but with a methyl group instead of the hydroxy and carboximidamide groups.

    Tropane Alkaloids: These compounds, such as cocaine and atropine, share the bicyclic structure and have significant biological activity.

Uniqueness

N’-hydroxy-8-methyl-8-azabicyclo[321]octane-3-carboximidamide is unique due to the presence of both the hydroxy and carboximidamide groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of N’-hydroxy-8-methyl-8-azabicyclo[321]octane-3-carboximidamide, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide is a compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17N3OC_9H_{17}N_3O. The compound features a bicyclic structure typical of tropane alkaloids, which contributes to its biological activity. The presence of the hydroxyl and imidamide functional groups enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC9H17N3O
Average Molecular Weight183.25 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that derivatives of bicyclic compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic bacteria, including resistant strains such as Acinetobacter baumannii .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promising results in inhibiting certain classes of beta-lactamases, which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The inhibition kinetics reveal that N'-hydroxy derivatives can acylate beta-lactamases effectively, thus restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Neuropharmacological Effects

Tropane alkaloids are often associated with neuropharmacological effects due to their ability to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence cholinergic pathways, although detailed investigations are necessary to elucidate its mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Hydroxyl Group : The presence of the hydroxyl group is critical for enhancing solubility and biological activity.
  • Bicyclic Framework : The bicyclic structure is essential for maintaining the conformational rigidity necessary for receptor binding.
  • Imidamide Functionality : This group may enhance interactions with target enzymes or receptors.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various tropane derivatives, this compound was tested against Acinetobacter baumannii. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent against multidrug-resistant infections .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition kinetics of this compound against class A beta-lactamases demonstrated a KiK_i value in the low micromolar range, indicating potent inhibitory activity compared to existing inhibitors . The compound's ability to form stable acyl-enzyme complexes suggests a promising avenue for drug development targeting antibiotic resistance.

Properties

IUPAC Name

N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-12-7-2-3-8(12)5-6(4-7)9(10)11-13/h6-8,13H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFSIPKUKFCEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1CC(C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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